REACTION_CXSMILES
|
S([N:11]=[N+:12]=[N-])(C1C=CC(C)=CC=1)(=O)=O.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=[O:17]>C(Cl)Cl>[N+:11](=[C:15]([C:16](=[O:17])[CH3:18])[C:14]([O:20][CH2:21][CH3:22])=[O:19])=[N-:12]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
TEA
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then shaken at RT under nitrogen until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the polymer
|
Type
|
ADDITION
|
Details
|
containing solution
|
Type
|
CUSTOM
|
Details
|
was judged completed by TLC, typically 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The supernatant was filtered off
|
Type
|
WASH
|
Details
|
the resin was washed with DCM (3×30 mL)
|
Type
|
WASH
|
Details
|
to rinse out residual product
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=C(C(=O)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |